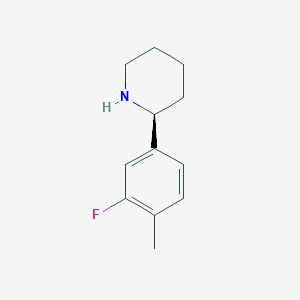
Antiviral agent 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral Agent 9 is a synthetic compound designed to inhibit the replication of various viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat a range of viral infections. The compound is part of a broader class of antiviral agents that target viral replication mechanisms, making it a valuable candidate in the fight against viral diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 9 typically involves multiple steps, starting from simple, achiral starting materials. The process includes selective protection of functional groups, enantioselective reactions, and purification steps. One common synthetic route involves the use of nucleoside analogs, which are modified to enhance antiviral activity .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. The process often involves the use of chiral pool starting materials and advanced purification techniques to ensure high purity and yield. The production methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible .
化学反応の分析
Types of Reactions: Antiviral Agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Antiviral Agent 9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
作用機序
Antiviral Agent 9 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from binding to host cell receptors.
Replication: Inhibits viral RNA or DNA polymerases, preventing the synthesis of viral genetic material.
Assembly and Release: Disrupts the assembly of new viral particles and their release from infected cells
Molecular Targets and Pathways:
Viral Polymerases: Inhibits the activity of viral RNA or DNA polymerases.
Host Cell Receptors: Blocks the interaction between viral proteins and host cell receptors.
Signal Transduction Pathways: Modulates host cell signaling pathways to enhance antiviral responses.
類似化合物との比較
Antiviral Agent 9 is compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C38H50N7O8P |
|---|---|
分子量 |
763.8 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-[(2S)-4-cyclopentyl-3-oxo-2-(phenylmethoxycarbonylamino)butyl]phenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C38H50N7O8P/c1-25(2)52-37(47)27(4)44-54(49,24-51-26(3)20-45-23-42-34-35(39)40-22-41-36(34)45)53-31-16-14-29(15-17-31)18-32(33(46)19-28-10-8-9-11-28)43-38(48)50-21-30-12-6-5-7-13-30/h5-7,12-17,22-23,25-28,32H,8-11,18-21,24H2,1-4H3,(H,43,48)(H,44,49)(H2,39,40,41)/t26-,27+,32+,54?/m1/s1 |
InChIキー |
PUZZUCOVCRWYQD-JBTWAKKMSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)C[C@@H](C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
正規SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)CC(C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
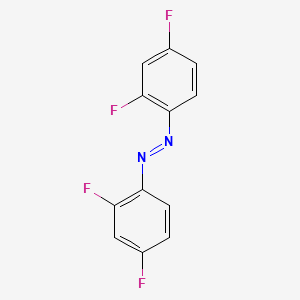
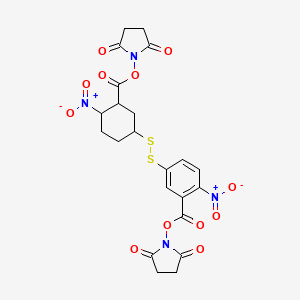
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
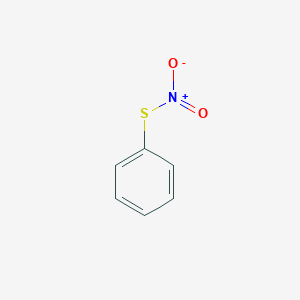
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
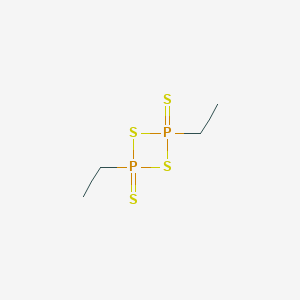
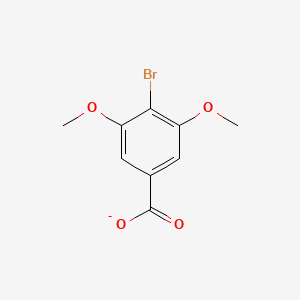
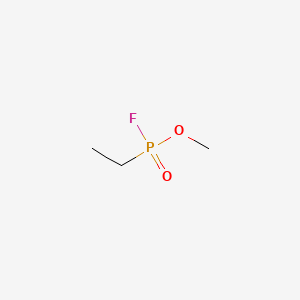
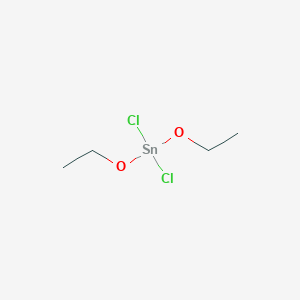
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
